molecular formula C22H21N3O4 B2364139 4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid CAS No. 1026687-37-5

4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid

Cat. No.: B2364139
CAS No.: 1026687-37-5
M. Wt: 391.427
InChI Key: GWPPMINUEMZESR-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phenoxyaniline intermediate: This can be achieved by reacting aniline with phenol under specific conditions.

    Coupling with pyridine derivative: The phenoxyaniline intermediate is then coupled with a pyridine derivative using a suitable coupling reagent.

    Formation of the butanoic acid backbone:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, potentially affecting processes like cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-(4-phenylamino)-2-(pyridin-2-ylmethylamino)butanoic acid
  • 4-Oxo-4-(4-methoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid
  • 4-Oxo-4-(4-chloroanilino)-2-(pyridin-2-ylmethylamino)butanoic acid

Uniqueness

4-Oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest.

Properties

IUPAC Name

4-oxo-4-(4-phenoxyanilino)-2-(pyridin-2-ylmethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-21(14-20(22(27)28)24-15-17-6-4-5-13-23-17)25-16-9-11-19(12-10-16)29-18-7-2-1-3-8-18/h1-13,20,24H,14-15H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPPMINUEMZESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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